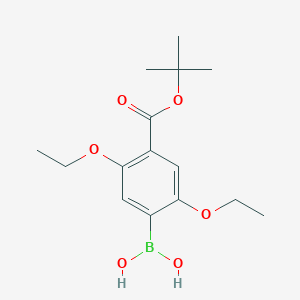![molecular formula C14H14O B13356455 (1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B13356455.png)
(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4S)-5-Phenylbicyclo[222]oct-5-en-2-one is a bicyclic compound characterized by its unique structure, which includes a phenyl group attached to a bicyclo[222]octene framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one typically involves the Diels-Alder reaction, a well-known cycloaddition reaction between a diene and a dienophile. In this case, the diene is often a substituted cyclohexadiene, and the dienophile is a phenyl-substituted alkene. The reaction is carried out under controlled conditions, typically at elevated temperatures and in the presence of a catalyst to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.
化学反应分析
Types of Reactions
(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂
属性
分子式 |
C14H14O |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
(1S,4S)-5-phenylbicyclo[2.2.2]oct-5-en-2-one |
InChI |
InChI=1S/C14H14O/c15-14-9-11-6-7-12(14)8-13(11)10-4-2-1-3-5-10/h1-5,8,11-12H,6-7,9H2/t11-,12-/m0/s1 |
InChI 键 |
NGFMXHCCPBGFRE-RYUDHWBXSA-N |
手性 SMILES |
C1C[C@H]2C=C([C@@H]1CC2=O)C3=CC=CC=C3 |
规范 SMILES |
C1CC2C=C(C1CC2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356423.png)
![1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356424.png)

![L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B13356435.png)
![5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B13356442.png)



![2,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B13356457.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356458.png)
